![molecular formula C20H21N7O2S B2496699 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile CAS No. 1020048-00-3](/img/structure/B2496699.png)

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

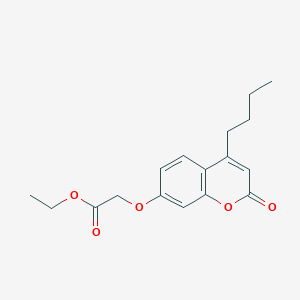

Research in the field of heterocyclic chemistry often focuses on the development of novel compounds with potential biological and pharmacological activities. Compounds such as pyrazoles, quinazolines, and triazoloquinazolines are of particular interest due to their diverse chemical properties and therapeutic potentials. Synthesizing new derivatives like "2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile" can lead to the discovery of compounds with significant biological activities.

Synthesis Analysis

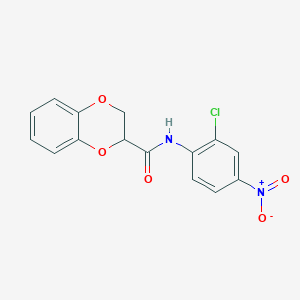

The synthesis of related compounds involves the condensation of heterocyclic amines with aldehydes or ketones, followed by cyclization and substitution reactions to introduce various functional groups. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds was achieved through reactions of anthranilamide with isocyanates, demonstrating a method for constructing complex quinazoline derivatives (Chern et al., 1988).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, the structure of novel pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl acrylates was determined based on elemental analysis, IR, 1H NMR, and mass spectral data, showcasing the analytical techniques used to confirm the identities of synthesized compounds (Gomha & Farghaly, 2011).

Applications De Recherche Scientifique

Synthesis of Pyrazoline and Pyrazole Derivatives

A study by Hassan (2013) details the synthesis of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, leading to various compounds with potential antibacterial and antifungal activities. This research demonstrates the versatility of pyrazole derivatives (including those structurally related to the specified chemical) in synthesizing bioactive molecules (Hassan, 2013).

Novel Syntheses of Quinazoline Derivatives

Research into the reactions of anthranilamide with isocyanates provided new methods for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds. This study reflects the interest in developing innovative synthetic routes to quinazoline derivatives, which could encompass the synthesis of the specified chemical (Chern et al., 1988).

Antileishmanial and Cytotoxic Activities

Madkour et al. (2018) synthesized novel triazolo[4,3-a]quinoline, triazino[4,3-a]quinoline, and other derivatives from 2-hydrazinyltetrahydroquinoline-3-carbonitrile, evaluating their antileishmanial and cytotoxic activities. Such studies underscore the potential therapeutic applications of novel quinoline and quinazoline derivatives, suggesting areas where the specified chemical might find use (Madkour et al., 2018).

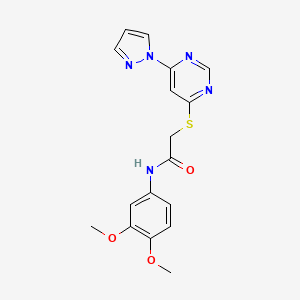

Development of Antimicrobial Agents

Mabkhot et al. (2016) reported on the synthesis of new heterocycles incorporating a thiophene moiety, demonstrating significant antimicrobial activities. This research is indicative of the ongoing exploration into heterocyclic compounds as antimicrobial agents, potentially including the synthesis and application of compounds like the one specified (Mabkhot et al., 2016).

Molecular Docking and Screening

Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards a target protein. This approach to evaluating the biological activity of synthesized compounds could be relevant to assessing the potential applications of the specified chemical in medicinal chemistry (Flefel et al., 2018).

Mécanisme D'action

Target of Action

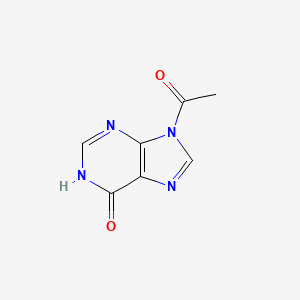

The compound, also known as 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile, is a heterocyclic compound . Heterocyclic compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures

Mode of Action

It is known that heterocyclic compounds can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities of heterocyclic compounds, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that heterocyclic compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities of heterocyclic compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the efficacy of drugs can often be affected by factors such as ph, temperature, and the presence of other substances .

Orientations Futures

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical studies .

Propriétés

IUPAC Name |

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2S/c1-12-9-13(2)26(24-12)7-5-18-23-19-14-10-16(28-3)17(29-4)11-15(14)22-20(27(19)25-18)30-8-6-21/h9-11H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXQSCVMDSUISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC#N)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)